Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate typically involves multiple steps. One common method involves the condensation of 1-methylpyrazole-4-carboxylic acid with 6-methylpyrimidin-4-ylthiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- Ethyl 5-{[(E)-(dimethylamino)methylidene]amino}-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate is unique due to its specific structural features, such as the presence of both pyrazole and pyrimidine rings. This structural combination imparts distinct biological activities and enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 1-methyl-5-[2-(6-methylpyrimidin-4-yl)sulfanylbutanoylamino]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-5-12(25-13-7-10(3)17-9-18-13)15(22)20-14-11(8-19-21(14)4)16(23)24-6-2/h7-9,12H,5-6H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWAPBPINLNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NN1C)C(=O)OCC)SC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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